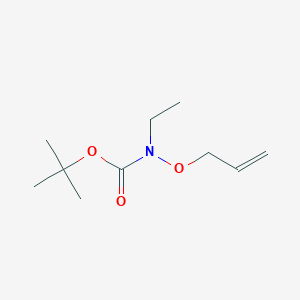
1-Triethylsilyl-1-heptyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Triethylsilyl-1-heptyne is an organosilicon compound with the molecular formula C13H26Si. This compound is characterized by the presence of a triethylsilyl group attached to a heptyne backbone. It is commonly used in organic synthesis due to its unique reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: 1-Triethylsilyl-1-heptyne can be synthesized through the hydrosilylation of 1-heptyne with triethylsilane in the presence of a catalyst. The reaction typically involves the use of a platinum or rhodium catalyst under mild conditions. The reaction proceeds as follows: [ \text{1-Heptyne} + \text{Triethylsilane} \xrightarrow{\text{Catalyst}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of 1-heptyne and triethylsilane through a reactor containing the catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity. The product is then purified through distillation or chromatography.
化学反応の分析
Types of Reactions: 1-Triethylsilyl-1-heptyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding silanol or siloxane.
Reduction: Reduction reactions can convert the compound into the corresponding alkane.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Heptane.
Substitution: Various substituted heptyne derivatives.
科学的研究の応用
1-Triethylsilyl-1-heptyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is explored for its potential use in drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Triethylsilyl-1-heptyne involves the interaction of the triethylsilyl group with various molecular targets. The triethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The pathways involved include:
Hydrosilylation: The addition of the triethylsilyl group to unsaturated bonds.
Substitution: The replacement of the triethylsilyl group with other functional groups.
類似化合物との比較
1-Triethylsilyl-1-heptyne can be compared with other similar compounds such as:
1-Trimethylsilyl-1-heptyne: This compound has a trimethylsilyl group instead of a triethylsilyl group, resulting in different reactivity and stability.
1-Triisopropylsilyl-1-heptyne: The triisopropylsilyl group provides greater steric hindrance, affecting the compound’s reactivity.
1-Triphenylsilyl-1-heptyne: The triphenylsilyl group offers unique electronic properties, influencing the compound’s behavior in chemical reactions.
This compound stands out due to its balanced reactivity and stability, making it a versatile compound in various applications.
特性
IUPAC Name |
triethyl(hept-1-ynyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26Si/c1-5-9-10-11-12-13-14(6-2,7-3)8-4/h5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKRQMVMQSYDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#C[Si](CC)(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid benzyl ester](/img/structure/B8132876.png)






![N-[2-(Diphenylphosphino)benzylidene]hydroxylamine](/img/structure/B8132927.png)

![disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,6-dihydro-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8132943.png)

